molecular formula C10H15ClO4 B8403466 Diethyl(1-chloropropylidene)propanedioate

Diethyl(1-chloropropylidene)propanedioate

Cat. No. B8403466
M. Wt: 234.67 g/mol
InChI Key: PMYPXBCTSBRYQV-UHFFFAOYSA-N
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Patent
US08071588B2

Procedure details

To diethyl propanoylpropanedioate (5.93 g, 27.4 mmol) was added phosphorus oxychloride (38 mL) and tributylamine (6.5 mL, 27.4 mmol) and the mixture was heated to 115° C. for 6 h then stirred at ambient temperature for 16 h. The mixture was evaporated to dryness and the residue added cautiously to aqueous hydrochloric acid (1M, 80 mL) and extracted twice with diethyl ether. The combined organic layers were washed with aqueous hydrochloric acid (1M), water, aqueous sodium hydroxide (1M) then brine, dried and evaporated to dryness to afford 6.81 g of a brown oil. The product was purified by flash chomatography on silica (250 mL), eluting with ethyl acetate/cyclohexane @1:10 to afford 3.21 g of the title compound. LC-MS m/z 235, 237 (M+H)+, 3.30 min (ret time).
Quantity
5.93 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7])(=O)[CH2:2][CH3:3].P(Cl)(Cl)([Cl:18])=O.C(N(CCCC)CCCC)CCC>>[CH2:9]([O:8][C:6](=[O:7])[C:5](=[C:1]([Cl:18])[CH2:2][CH3:3])[C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH3:10]

Inputs

Step One
Name
Quantity
5.93 g
Type
reactant
Smiles
C(CC)(=O)C(C(=O)OCC)C(=O)OCC
Name
Quantity
38 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
6.5 mL
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
then stirred at ambient temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
ADDITION
Type
ADDITION
Details
the residue added cautiously to aqueous hydrochloric acid (1M, 80 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethyl ether
WASH
Type
WASH
Details
The combined organic layers were washed with aqueous hydrochloric acid (1M), water, aqueous sodium hydroxide (1M)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)=C(CC)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.81 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.